N-methyl-N\\'-nitro-N-nitrosoguanidine

Carcinogenesis Cell Transformation Assays DNA Alkylation

Choose MNNG for its unmatched potency in carcinogenesis and mutagenesis research. It is 100-500x more effective than MNU/MMS in cell transformation and yields 65% gastric cancer incidence in rats—3.6x higher than propyl analogs. Its distinct DNA lesion profile ensures reproducible, high-efficiency methylation at O6-guanine, making it the definitive standard for DNA repair and genetic toxicology studies.

Molecular Formula C2H5N5O3
Molecular Weight 147.09 g/mol
Cat. No. B7797973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N\\'-nitro-N-nitrosoguanidine
Molecular FormulaC2H5N5O3
Molecular Weight147.09 g/mol
Structural Identifiers
SMILESCN(C(=N[N+](=O)[O-])N)N=O
InChIInChI=1S/C2H5N5O3/c1-6(5-8)2(3)4-7(9)10/h1H3,(H2,3,4)
InChIKeyVZUNGTLZRAYYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Research Applications


N-methyl-N'-nitro-N-nitrosoguanidine (MNNG; CAS 70-25-7) is a synthetic, small-molecule alkylating agent of the N-nitrosoamidine class, widely recognized for its potent mutagenic and carcinogenic properties . It functions as a direct-acting agent, modifying DNA primarily by methylating guanine at the O6-position, which leads to mutagenesis and initiation of carcinogenesis . Its role as a standard tool in cancer biology, genetics, and toxicology is established due to its high efficiency in inducing specific DNA lesions and its ability to generate robust and reproducible experimental models .

Procurement Note for N-methyl-N'-nitro-N-nitrosoguanidine: Why Analogs Are Not Direct Substitutes


While several alkylating agents exist as tools for DNA damage studies, substituting MNNG with a seemingly similar compound like N-methyl-N-nitrosourea (MNU) or methyl methanesulfonate (MMS) can lead to significant experimental discrepancies and misinterpretations. This is because these compounds differ fundamentally in their reaction kinetics, the specific spectrum and ratio of DNA adducts they form, their resulting potency in cellular and in vivo models, and even their organotropism in animal studies . The following quantitative evidence demonstrates that for studies requiring a high-efficiency methylating agent with a specific lesion profile, MNNG provides a non-interchangeable and well-defined chemical tool .

Quantitative Comparative Evidence for N-methyl-N'-nitro-N-nitrosoguanidine Selection


Differential Carcinogenic Potency: MNNG vs. MNU and MMS in Syrian Hamster Embryo Cells

In a head-to-head comparative study of cellular transformation in Syrian hamster embryo (HEC) cells, MNNG was found to be drastically more potent than N-methyl-N-nitrosourea (MNU) and methyl methanesulfonate (MMS) . When comparing the molar concentration required to induce equivalent transformation frequencies, MNNG was approximately 100-fold more effective than MNU and 500-fold more effective than MMS .

Carcinogenesis Cell Transformation Assays DNA Alkylation

Higher Cytotoxicity and Mutagenicity: MNNG vs. ENNG, MNU, ENU, and BNU in CHO Cells

A direct comparative study using the CHO/HGPRT mutagenesis assay established a clear rank order of cytotoxicity based on the concentration required to kill 90% of Chinese hamster ovary (CHO) cells . MNNG exhibited the highest potency, followed in decreasing order by its ethyl analog ENNG, then MNU, ENU, and finally BNU . The same order of potency was observed for mutation induction .

Mutagenesis Cytotoxicity Assays CHO/HGPRT Assay

Quantitatively Distinct Nucleic Acid Binding Profile: MNNG vs. ENNG

A direct comparison of radioactive tracer incorporation into ascites hepatoma cells showed that the methyl group from MNNG binds to DNA, RNA, and proteins to a significantly greater extent than the ethyl group from ENNG . Specifically, the binding of the ethyl moiety of ENNG to nucleic acids was described as 'much lower' than that of the methyl moiety of MNNG . In a non-cellular system, binding of the guanidino group from ENNG to basic proteins was about half that observed for MNNG .

DNA Adduct Formation Macromolecular Binding Alkylation Chemistry

Superior Potency for In Vivo Gastric Carcinogenesis: MNNG vs. PNNG in Rat Models

A long-term in vivo study in male F344 rats directly compared the carcinogenicity of a single oral dose of MNNG and its propyl analog, N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) . MNNG was demonstrated to be a more potent stomach carcinogen, as indicated by higher mortality, shorter average survival time, and a significantly higher incidence of glandular stomach neoplasms (65%) compared to PNNG (18%) .

Gastric Cancer Model In Vivo Carcinogenesis Organ-specific Toxicity

Defined Experimental Protocols for High-Efficiency Mutagenesis in E. coli

Well-characterized and widely cited protocols exist for the use of MNNG in bacterial mutagenesis, providing predictable and high-efficiency results . The foundational protocol demonstrates that treating Escherichia coli K12 cells with 100 µg/mL of MNNG for 15-30 minutes at pH 6.0 yields at least one mutation per treated cell while maintaining >50% cell survival . This protocol yields an induced auxotroph frequency of 11% .

Bacterial Genetics Mutagenesis Protocol Auxotroph Screening

Primary Research Applications for N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)


In Vitro Cellular Transformation and Carcinogenesis Studies

For researchers investigating the initiation of carcinogenesis and cellular transformation, MNNG is the optimal reagent due to its exceptional potency. As demonstrated, MNNG is 100- to 500-fold more effective on a molar basis than MNU and MMS, respectively, in inducing transformation of Syrian hamster embryo cells . This high efficiency allows for the use of lower, more precise concentrations and is ideal for mechanistic studies of O6-methylguanine as a critical carcinogenic lesion .

Establishment of Robust Rodent Models of Gastric Cancer

Investigators requiring a reliable and high-incidence model of gastric adenocarcinoma should select MNNG over its analogs. Comparative in vivo data shows that a single oral dose of MNNG in rats results in a glandular stomach cancer incidence of 65%, which is ~3.6-fold higher than that induced by its propyl analog, PNNG . This makes MNNG the gold standard for generating models that mimic differentiated-type human stomach cancers for chemoprevention and therapeutic studies .

High-Efficiency Mutagenesis Screens in Prokaryotic Systems

For genetic screens in E. coli, MNNG provides a well-established and highly efficient mutagenesis protocol. Standard conditions of 100 µg/mL for 15-30 minutes at pH 6.0 reliably induce at least one mutation per cell while maintaining >50% viability, leading to predictable auxotroph yields . This defined methodology ensures reproducibility and high-throughput generation of mutants, making MNNG the reagent of choice for bacterial genetics research .

Investigations of DNA Alkylation and Lesion-Specific Repair Pathways

Studies focusing on the biological consequences of specific DNA lesions, particularly O6-methylguanine, benefit from MNNG's distinct lesion profile. Comparative binding studies confirm that MNNG efficiently methylates DNA, whereas its ethyl analog ENNG exhibits much lower nucleic acid binding . This ensures that experimental outcomes can be more directly attributed to the formation and repair of methyl adducts, a key advantage in DNA repair and mutagenesis research .

Technical Documentation Hub

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